2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(4-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzamido group, an ethylphenyl group, and a tetrahydrobenzothiophene core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzothiophene Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzothiophene ring.
Introduction of the Bromobenzamido Group: This step involves the reaction of the tetrahydrobenzothiophene intermediate with 4-bromobenzoyl chloride in the presence of a base to form the bromobenzamido derivative.
Attachment of the Ethylphenyl Group: This step involves the reaction of the bromobenzamido derivative with 2-ethylphenylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromobenzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The ethylphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The tetrahydrobenzothiophene core can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOBENZAMIDO)ETHYL 4-BROMOBENZOATE: Similar structure but lacks the tetrahydrobenzothiophene core.
ETHYL 4-BROMOBENZOATE: Similar bromobenzamido group but lacks the ethylphenyl and tetrahydrobenzothiophene groups.
Uniqueness
2-(4-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which contribute to its diverse chemical reactivity and potential biological activity. The presence of the tetrahydrobenzothiophene core distinguishes it from other similar compounds and enhances its stability and bioavailability.
Properties
Molecular Formula |
C24H23BrN2O2S |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H23BrN2O2S/c1-2-15-7-3-5-9-19(15)26-23(29)21-18-8-4-6-10-20(18)30-24(21)27-22(28)16-11-13-17(25)14-12-16/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
JOISANKUTZXPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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